3-(4-Bromo-7-fluoro-3-indolyl)propanoic Acid
Description
3-(4-Bromo-7-fluoro-3-indolyl)propanoic acid is a halogenated indole derivative characterized by a propanoic acid chain attached to the 3-position of an indole ring substituted with bromine at the 4-position and fluorine at the 7-position. The bromine and fluorine substituents likely enhance its electrophilic reactivity and influence its interaction with biological targets, such as enzymes or receptors .
Properties
Molecular Formula |
C11H9BrFNO2 |
|---|---|
Molecular Weight |
286.10 g/mol |
IUPAC Name |
3-(4-bromo-7-fluoro-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H9BrFNO2/c12-7-2-3-8(13)11-10(7)6(5-14-11)1-4-9(15)16/h2-3,5,14H,1,4H2,(H,15,16) |
InChI Key |
XYXANDAQUNGSPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=CNC2=C1F)CCC(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(4-Bromo-7-fluoro-3-indolyl)propanoic Acid typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired substitutions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.
Chemical Reactions Analysis
3-(4-Bromo-7-fluoro-3-indolyl)propanoic Acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The bromine and fluorine atoms on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Cycloaddition: Indole derivatives are known to participate in cycloaddition reactions, forming complex heterocyclic structures.
Scientific Research Applications
3-(4-Bromo-7-fluoro-3-indolyl)propanoic Acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-7-fluoro-3-indolyl)propanoic Acid involves its interaction with specific molecular targets in biological systems. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. The bromine and fluorine substitutions can enhance its binding affinity and selectivity, leading to more potent biological effects . The compound may influence signaling pathways, gene expression, and cellular processes, contributing to its therapeutic potential.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Substituent Position and Electronic Effects
- Halogen Positioning: Bromine at the 4-position (target compound) vs. 5-position (e.g., 3-(5-Bromo-1H-indol-3-yl)propanoic acid) alters electron density on the indole ring. The 4-Br substitution may enhance electrophilic aromatic substitution reactivity compared to 5-Br analogs .
- Fluorine vs.
Functional Group Modifications
- Propanoic Acid Derivatives: The free carboxylic acid group in the target compound contrasts with ester derivatives (e.g., ethyl esters in SY250714), which are often used to enhance membrane permeability in drug discovery .
- Amino Acid Analogs: The (S)-2-amino derivative (4-Bromo-L-tryptophan) integrates a chiral center, making it valuable for studying enzyme-substrate interactions in tryptophan metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
